Angiogenin (108-122)

Description

BenchChem offers high-quality Angiogenin (108-122) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Angiogenin (108-122) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

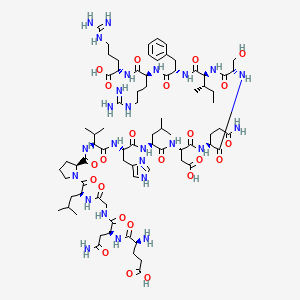

(4S)-4-amino-5-[[(2S)-4-amino-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H125N25O23/c1-9-41(8)62(74(123)98-49(30-42-16-11-10-12-17-42)68(117)92-45(18-13-25-87-77(82)83)65(114)94-47(76(125)126)19-14-26-88-78(84)85)102-71(120)54(36-104)100-66(115)46(22-23-56(80)105)93-70(119)52(33-60(110)111)97-67(116)48(28-38(2)3)96-69(118)50(31-43-34-86-37-90-43)99-73(122)61(40(6)7)101-72(121)55-20-15-27-103(55)75(124)53(29-39(4)5)91-58(107)35-89-64(113)51(32-57(81)106)95-63(112)44(79)21-24-59(108)109/h10-12,16-17,34,37-41,44-55,61-62,104H,9,13-15,18-33,35-36,79H2,1-8H3,(H2,80,105)(H2,81,106)(H,86,90)(H,89,113)(H,91,107)(H,92,117)(H,93,119)(H,94,114)(H,95,112)(H,96,118)(H,97,116)(H,98,123)(H,99,122)(H,100,115)(H,101,121)(H,102,120)(H,108,109)(H,110,111)(H,125,126)(H4,82,83,87)(H4,84,85,88)/t41-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,61-,62-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNNLMANCATHNH-GMBIJEMUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H125N25O23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1781.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Anti-Cancer Mechanism of Angiogenin (108-122)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiogenin (ANG), a potent pro-angiogenic and tumorigenic protein, has been identified as a key factor in cancer progression. Its multifaceted roles in promoting new blood vessel formation, cell proliferation, and invasion make it a compelling target for anti-cancer therapies. This technical guide focuses on a specific C-terminal peptide fragment of angiogenin, Angiogenin (108-122), which, in contrast to the full-length protein, exhibits an inhibitory mechanism of action. This peptide acts as an antagonist to native angiogenin, presenting a promising avenue for therapeutic intervention. This document provides a comprehensive overview of the inhibitory mechanisms of Angiogenin (108-122), supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Introduction: Angiogenin in Cancer and the Antagonistic Role of the (108-122) Peptide

Angiogenin is a 14 kDa protein that belongs to the ribonuclease A superfamily and is upregulated in a wide variety of cancers.[1] Its pro-tumorigenic activities are multifaceted, encompassing the stimulation of angiogenesis, enhancement of cancer cell proliferation and survival, and promotion of cell migration and invasion.[1] These functions are mediated through its ribonucleolytic activity and its interaction with cell surface receptors, which trigger downstream signaling cascades.[2]

The peptide fragment Angiogenin (108-122), with the sequence Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg, corresponds to the C-terminal region of the full-length protein.[3] Crucially, studies have demonstrated that this peptide and similar C-terminal fragments act as inhibitors of angiogenin's biological and enzymatic functions.[4] This antagonistic activity positions Angiogenin (108-122) as a potential therapeutic agent for cancers driven by angiogenin overexpression.

Mechanism of Action: Inhibition of Angiogenin's Pro-Tumorigenic Functions

The anti-cancer effect of Angiogenin (108-122) stems from its ability to interfere with the key activities of the full-length ANG protein. The primary inhibitory mechanisms are detailed below.

Competitive Inhibition of Ribonucleolytic Activity

A hallmark of angiogenin's function is its ribonucleolytic activity, which is essential for its angiogenic effects. Angiogenin (108-122) has been shown to inhibit this enzymatic activity. Synthetic peptides from the C-terminal region of angiogenin, including the 108-122 sequence, effectively reduce the nuclease activity of the full-length protein, with transfer RNA (tRNA) often used as a substrate in these assays. This inhibition is believed to be competitive, with the peptide fragment likely binding to or near the active site of the angiogenin molecule, thereby preventing it from processing its RNA substrates.

Interference with Cell Surface Receptor Binding

Angiogenin initiates its signaling cascades by binding to cell surface proteins, with actin being a key binding partner on endothelial cells. This interaction is crucial for mediating angiogenin-induced cell invasion and migration. The C-terminal region of angiogenin is implicated in this receptor binding. Peptides derived from this region, such as Angiogenin (108-122), can interfere with the binding of full-length angiogenin to its cell surface receptors. By blocking this initial interaction, the peptide prevents the activation of downstream signaling pathways that are vital for angiogenesis and tumor progression.

Blockade of Downstream Signaling Pathways

Upon binding to its receptors, angiogenin activates several intracellular signaling pathways, including the ERK1/2 and Akt/mTOR pathways, which are central to cell proliferation, survival, and angiogenesis. By preventing the initial binding of angiogenin to its receptors, Angiogenin (108-122) effectively blocks the activation of these critical downstream pathways. This leads to a reduction in cancer cell proliferation and survival, as well as an inhibition of the formation of new blood vessels that tumors rely on for growth and metastasis.

Inhibition of Nuclear Translocation

For its full angiogenic effect, angiogenin must translocate to the nucleus of endothelial cells, where it stimulates ribosomal RNA (rRNA) transcription. This process is essential for the increased protein synthesis required for cell proliferation. The C-terminal region of angiogenin is thought to be involved in this nuclear import. Consequently, the Angiogenin (108-122) peptide can interfere with the nuclear translocation of the full-length protein, further contributing to its anti-angiogenic and anti-proliferative effects.

Quantitative Data Summary

The inhibitory effects of Angiogenin (108-122) and related C-terminal peptides have been quantified in various studies. The table below summarizes the available data.

| Peptide Sequence | Assay Type | Substrate/Target | Result | Reference |

| Angiogenin (108-122) | Ribonucleolytic Activity Assay | tRNA | 39% inhibition | |

| Angiogenin (108-123) | Ribonucleolytic Activity Assay | tRNA | Apparent Inhibition Constant (Ki) = 278 µM | |

| Angiogenin (108-121) | Cell-Free Protein Synthesis Assay | Reticulocyte RNA | Transiently abolishes inhibition of protein synthesis by angiogenin | |

| Angiogenin (108-123) | Chick Chorioallantoic Membrane (CAM) Assay | Neovascularization | Significantly decreases angiogenin-induced neovascularization |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the inhibitory mechanism of Angiogenin (108-122) on key signaling pathways activated by full-length Angiogenin.

Experimental Protocols

Detailed methodologies are crucial for the validation and further exploration of Angiogenin (108-122)'s therapeutic potential. Below are representative protocols for key experiments cited in the literature.

Ribonucleolytic Activity Assay (tRNA Cleavage Assay)

This assay measures the enzymatic activity of angiogenin and its inhibition by Angiogenin (108-122).

Materials:

-

Recombinant human angiogenin

-

Angiogenin (108-122) peptide

-

Yeast tRNA

-

Assay buffer (e.g., 30 mM HEPES, pH 7.4, 30 mM NaCl)

-

Nuclease-free water

-

Gel loading buffer (e.g., formamide-based)

-

Urea-polyacrylamide gel (e.g., 15%)

-

Staining solution (e.g., SYBR Gold or ethidium bromide)

-

Gel imaging system

Protocol:

-

Prepare solutions of angiogenin and Angiogenin (108-122) peptide at various concentrations in the assay buffer.

-

In a microcentrifuge tube, combine angiogenin with either the assay buffer (control) or the Angiogenin (108-122) peptide solution. Pre-incubate for 15 minutes at room temperature to allow for binding.

-

Initiate the reaction by adding yeast tRNA to a final concentration of 1 mg/mL.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of gel loading buffer and heating at 95°C for 5 minutes to denature the RNA.

-

Load the samples onto a urea-polyacrylamide gel and perform electrophoresis to separate the RNA fragments.

-

Stain the gel using a suitable RNA stain and visualize the bands using a gel imaging system.

-

Quantify the intensity of the intact tRNA band and the cleavage products. The percentage of inhibition is calculated by comparing the extent of tRNA cleavage in the presence and absence of the Angiogenin (108-122) peptide.

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis Inhibition

This in vivo assay assesses the effect of Angiogenin (108-122) on neovascularization.

Materials:

-

Fertilized chicken eggs

-

Sterile saline solution

-

Thermostable methylcellulose discs

-

Recombinant human angiogenin

-

Angiogenin (108-122) peptide

-

Stereomicroscope

-

Digital imaging system

Protocol:

-

Incubate fertilized chicken eggs at 37°C in a humidified incubator.

-

On embryonic day 3, create a small window in the eggshell to expose the CAM.

-

On embryonic day 9 or 10, place a sterile methylcellulose disc onto the CAM.

-

Apply the test substance to the disc. For the experimental group, use a solution containing both angiogenin and Angiogenin (108-122). For the positive control, use angiogenin alone. For the negative control, use saline.

-

Reseal the window and return the eggs to the incubator for 48-72 hours.

-

After the incubation period, examine the CAM under a stereomicroscope.

-

Capture images of the area around the disc.

-

Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the disc. A significant reduction in the number of branch points in the experimental group compared to the positive control indicates inhibition of angiogenesis.

Endothelial Cell Proliferation Assay

This in vitro assay measures the effect of Angiogenin (108-122) on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

HUVECs

-

Endothelial cell growth medium

-

Recombinant human angiogenin

-

Angiogenin (108-122) peptide

-

96-well cell culture plates

-

Cell proliferation assay kit (e.g., MTT, WST-1, or BrdU incorporation)

-

Microplate reader

Protocol:

-

Seed HUVECs into a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.

-

Starve the cells in a low-serum medium for 4-6 hours.

-

Treat the cells with different concentrations of Angiogenin (108-122) in the presence of a fixed concentration of angiogenin. Include controls with no treatment, angiogenin alone, and Angiogenin (108-122) alone.

-

Incubate the cells for 48-72 hours.

-

Assess cell proliferation using a chosen cell proliferation assay kit according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of inhibition of cell proliferation for each concentration of the peptide and determine the IC50 value if possible.

Conclusion and Future Directions

The Angiogenin (108-122) peptide represents a promising lead in the development of novel anti-cancer therapeutics. Its mechanism of action, centered on the direct inhibition of the pro-tumorigenic functions of full-length angiogenin, offers a targeted approach to combating cancers that are dependent on this protein for their growth and vascularization. The quantitative data and experimental protocols provided in this guide serve as a foundation for further research and development in this area.

Future studies should focus on optimizing the peptide's stability, bioavailability, and delivery to the tumor microenvironment. Further elucidation of the precise molecular interactions between Angiogenin (108-122) and the full-length protein will be crucial for the rational design of more potent and specific second-generation inhibitors. Preclinical studies in relevant animal models of cancer are warranted to fully evaluate the therapeutic potential of this and related angiogenin-inhibitory peptides.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Angiogenin promotes tumoral growth and angiogenesis by regulating matrix metallopeptidase-2 expression via the ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Angiogenin (108-122): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the angiogenin fragment (108-122). This peptide, derived from the C-terminus of the parent protein angiogenin (ANG), has garnered significant interest as a modulator of ANG's potent angiogenic and ribonucleolytic activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction to Angiogenin and its C-Terminal Fragment (108-122)

Angiogenin is a 14.1 kDa protein and a member of the ribonuclease A superfamily, first identified for its ability to induce neovascularization. Beyond its role in angiogenesis, ANG is implicated in a variety of other physiological and pathological processes, including tumor growth and neuroprotection.[1] The biological functions of angiogenin are intrinsically linked to its ribonucleolytic activity, which, although weak compared to other ribonucleases, is essential for its angiogenic effect.[2]

Synthetic peptides corresponding to the C-terminal region of angiogenin, particularly the fragment encompassing amino acids 108-122, have been identified as inhibitors of both the enzymatic and biological activities of the full-length protein.[3] This inhibitory action positions angiogenin (108-122) and its analogs as potential therapeutic leads for diseases characterized by excessive angiogenesis, such as cancer.

Quantitative Structure-Activity Relationship Data

| Peptide Sequence | Assay Type | Substrate | Key Findings | Reference |

| Angiogenin (108-122) | Ribonucleolytic Activity Assay | tRNA | 39% inhibition of angiogenin's ribonucleolytic activity. | |

| Angiogenin (108-121) | Cell-Free Protein Synthesis | Reticulocyte Lysate | Transiently abolishes the inhibition of protein synthesis caused by angiogenin. | |

| Angiogenin (108-123) | Ribonucleolytic Activity Assay | tRNA | Concentration-dependent inhibition with an apparent inhibition constant (Ki) of 278 µM. | |

| Angiogenin (108-123) | Chick Chorioallantoic Membrane (CAM) Assay | In vivo | Significantly decreases neovascularization elicited by angiogenin. |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the structure-activity relationship of angiogenin (108-122).

Solid-Phase Peptide Synthesis of Angiogenin (108-122)

Objective: To synthesize the angiogenin (108-122) peptide for use in biological and enzymatic assays.

Principle: The peptide is synthesized on a solid support resin, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The amino acids are added sequentially, with the Fmoc protecting group being removed at each step before the addition of the next amino acid.

Detailed Protocol:

-

Resin Preparation: Start with a suitable resin (e.g., Wang or Rink amide resin) pre-loaded with the C-terminal amino acid (Arginine for Ang(108-122)). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed to completion.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the angiogenin (108-122) sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane, and thioanisole) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Ribonucleolytic Activity Assay

Objective: To quantify the inhibitory effect of angiogenin (108-122) on the ribonucleolytic activity of angiogenin.

Principle: The assay measures the cleavage of a ribonucleic acid (RNA) substrate, typically transfer RNA (tRNA), by angiogenin in the presence and absence of the inhibitory peptide. The extent of RNA degradation is quantified to determine the level of inhibition.

Detailed Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 30 mM HEPES, pH 6.8, 30 mM NaCl).

-

Enzyme and Inhibitor Incubation: Pre-incubate a fixed concentration of angiogenin with varying concentrations of the angiogenin (108-122) peptide in the reaction buffer for a specified time at 37°C.

-

Substrate Addition: Initiate the reaction by adding the tRNA substrate to the enzyme-inhibitor mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by adding a solution that precipitates the undigested RNA, such as perchloric acid.

-

Quantification: Centrifuge the samples to pellet the undigested RNA. Measure the absorbance of the supernatant at 260 nm, which corresponds to the amount of acid-soluble digested RNA fragments.

-

Data Analysis: Calculate the percentage of inhibition for each peptide concentration by comparing the absorbance values to a control reaction without the inhibitor. Determine the IC50 or Ki value from a dose-response curve.

Cell-Free Protein Synthesis Inhibition Assay

Objective: To assess the ability of angiogenin (108-122) to counteract the inhibitory effect of angiogenin on protein synthesis.

Principle: A rabbit reticulocyte lysate system, which contains all the necessary components for in vitro translation, is used. The synthesis of a reporter protein (e.g., luciferase or a radiolabeled protein) is measured in the presence of angiogenin and the inhibitory peptide.

Detailed Protocol:

-

Lysate Preparation: Use a commercially available nuclease-treated rabbit reticulocyte lysate to minimize background translation from endogenous mRNA.

-

Reaction Setup: In a microcentrifuge tube, combine the rabbit reticulocyte lysate, an amino acid mixture (containing a labeled amino acid like [35S]-methionine if detecting by autoradiography), and a source of mRNA encoding a reporter protein.

-

Addition of Angiogenin and Inhibitor: Add a predetermined inhibitory concentration of angiogenin to the lysate. To test the effect of the peptide, add varying concentrations of angiogenin (108-122).

-

Incubation: Incubate the reaction mixture at 30°C for 60-90 minutes to allow for protein synthesis.

-

Detection of Protein Synthesis:

-

Radiolabeling: If a radiolabeled amino acid was used, stop the reaction by adding an RNase solution and then precipitate the proteins using trichloroacetic acid (TCA). Collect the precipitates on a filter and measure the incorporated radioactivity using a scintillation counter.

-

Luciferase Assay: If luciferase mRNA was used, add the luciferase substrate and measure the resulting luminescence using a luminometer.

-

-

Data Analysis: Compare the level of protein synthesis in the presence of angiogenin and the peptide to the control with angiogenin alone to determine the extent to which the peptide can rescue the inhibition of translation.

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis Inhibition

Objective: To evaluate the in vivo anti-angiogenic activity of angiogenin (108-122).

Principle: The CAM of a developing chick embryo is a highly vascularized membrane that serves as a model for studying angiogenesis. The inhibitory peptide is applied to the CAM, and its effect on the formation of new blood vessels induced by angiogenin is observed.

Detailed Protocol:

-

Egg Incubation: Incubate fertilized chicken eggs in a humidified incubator at 37.5°C for 3-4 days.

-

Windowing the Egg: On day 3 or 4, create a small window in the eggshell to expose the CAM.

-

Preparation of Test Substance: Dissolve angiogenin and the angiogenin (108-122) peptide in a sterile, non-toxic vehicle (e.g., phosphate-buffered saline). A carrier substance like a sterile filter paper disc or a methylcellulose pellet can be used to localize the application.

-

Application to CAM: Place the carrier containing angiogenin (as a positive control for angiogenesis) or a combination of angiogenin and the inhibitory peptide onto the CAM. A carrier with the vehicle alone serves as a negative control.

-

Resealing and Incubation: Seal the window with sterile tape and return the eggs to the incubator for another 2-3 days.

-

Observation and Quantification: After the incubation period, re-open the window and examine the CAM for blood vessel growth around the application site. The angiogenic response can be quantified by counting the number of blood vessel branches converging towards the carrier or by image analysis of the vascular density.

-

Data Analysis: Compare the angiogenic response in the peptide-treated group to the positive and negative control groups to determine the extent of angiogenesis inhibition.

Signaling Pathways and Mechanisms of Action

Angiogenin exerts its effects on endothelial cells through a complex interplay of receptor binding, enzymatic activity, and downstream signaling. The angiogenin (108-122) peptide is believed to inhibit these processes by interfering with the function of the full-length ANG protein.

Inhibition of Angiogenin-Induced Signaling

Full-length angiogenin is known to activate several key signaling pathways in endothelial cells, including the Extracellular signal-regulated kinase 1/2 (ERK1/2) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways are crucial for cell proliferation, survival, and migration, all of which are essential for angiogenesis. The C-terminal peptide (108-122) likely inhibits these downstream effects by preventing the initial interaction of angiogenin with its cell surface receptor or by inducing a conformational change in angiogenin that renders it inactive.

References

- 1. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Angiogenin activates Erk1/2 in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Angiogenin C-terminal Peptides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiogenin (ANG), a potent inducer of neovascularization, has been a subject of intense research due to its pivotal role in both physiological and pathological angiogenesis, particularly in cancer. A significant breakthrough in the modulation of ANG activity came with the discovery that synthetic peptides derived from its C-terminus can act as potent inhibitors of its biological functions. This technical guide provides a comprehensive overview of the discovery, history, and characterization of these Angiogenin C-terminal peptides. It details the key experiments, presents quantitative data on their inhibitory effects, and elucidates the signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering a foundational understanding of this promising class of therapeutic agents.

The Genesis of an Inhibitor: Discovery and Early History

The journey into the world of Angiogenin (ANG) C-terminal peptides began with the foundational work on the full-length ANG protein. Isolated in 1985 from the conditioned medium of human adenocarcinoma cells, ANG was identified as a potent stimulator of new blood vessel formation[1]. Its unique nature as an enzyme with ribonuclease activity, homologous to bovine pancreatic ribonuclease A, set it apart from other angiogenic factors[1][2].

The pivotal discovery that peptides from the C-terminal region of ANG could inhibit its activity was published in a seminal 1989 paper by Rybak et al.[2][3]. This research demonstrated that synthetic peptides corresponding to the C-terminal region of ANG could inhibit both its enzymatic (ribonucleolytic) and biological (angiogenic) activities, whereas peptides from the N-terminal region had no such effect. This finding was a landmark in the field, suggesting a novel strategy for targeting ANG's function and opening up a new avenue for the development of anti-angiogenic therapies.

Subsequent research has built upon this initial discovery, exploring various C-terminal peptide fragments and their inhibitory potential. These studies have been instrumental in defining the structure-activity relationship of these peptides and have paved the way for the design of more potent and specific inhibitors.

Quantitative Analysis of Inhibition

The inhibitory potency of Angiogenin C-terminal peptides has been quantified in various assays. The data presented below summarizes the key findings from foundational and subsequent studies.

| Peptide Sequence | Assay Type | Substrate/Model | Key Findings | Reference |

| Ang(108-121) | In Vitro Translation | Rabbit Reticulocyte Lysate | Transiently abolishes ANG-induced inhibition of protein synthesis. | |

| Ang(108-123) | Nuclease Activity Assay | tRNA | Inhibits nuclease activity of ANG. | |

| Ang(108-123) | Chick Chorioallantoic Membrane (CAM) Assay | In vivo neovascularization | Significantly decreases neovascularization elicited by ANG. | |

| Ang(108-123) | Nuclease Activity Assay | tRNA | Apparent inhibition constant (Ki) of 278 µM. |

Experimental Protocols: A Methodological Overview

The characterization of Angiogenin C-terminal peptides has relied on a set of key experimental protocols. Detailed methodologies for these assays are provided below to facilitate their replication and further investigation.

Peptide Synthesis

Synthetic peptides corresponding to the C-terminal region of human angiogenin are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesized peptides are then purified by reverse-phase high-performance liquid chromatography (HPLC) and their identity is confirmed by mass spectrometry.

In Vitro Translation Assay

This assay assesses the ability of ANG to inhibit protein synthesis and the reversal of this inhibition by C-terminal peptides.

Materials:

-

Rabbit Reticulocyte Lysate

-

Amino Acid Mixture (minus methionine)

-

[³⁵S]Methionine

-

Angiogenin

-

Angiogenin C-terminal peptide

-

mRNA template (e.g., globin mRNA)

-

Nuclease-free water

Procedure:

-

Thaw the rabbit reticulocyte lysate and other components on ice.

-

Prepare a reaction mixture containing the lysate, amino acid mixture, and [³⁵S]methionine.

-

In separate tubes, pre-incubate Angiogenin with or without the C-terminal peptide for a specified time.

-

Add the mRNA template to initiate the translation reaction.

-

Incubate the reaction at 30°C for 60-90 minutes.

-

Stop the reaction and analyze the incorporation of [³⁵S]methionine into newly synthesized proteins by SDS-PAGE and autoradiography.

Nuclease Activity Assay

This assay measures the ribonucleolytic activity of ANG and its inhibition by C-terminal peptides.

Materials:

-

Angiogenin

-

Angiogenin C-terminal peptide

-

tRNA (or other RNA substrate)

-

Buffer (e.g., MES-NaOH)

-

Ethanol

-

Centrifuge

Procedure:

-

Prepare a reaction mixture containing the RNA substrate in the appropriate buffer.

-

Add Angiogenin, with or without the C-terminal peptide inhibitor, to the reaction mixture.

-

Incubate the reaction at a specific temperature for a defined period.

-

Stop the reaction by adding a precipitating agent like ethanol.

-

Centrifuge to pellet the undigested RNA.

-

Measure the amount of acid-soluble ribonucleotides in the supernatant, which is indicative of nuclease activity.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to assess angiogenesis and its inhibition.

Materials:

-

Fertilized chicken eggs

-

Angiogenin

-

Angiogenin C-terminal peptide

-

Sterile filter paper discs or other delivery vehicle

-

Incubator

-

Stereomicroscope

Procedure:

-

Incubate fertilized chicken eggs for 3-4 days to allow for the development of the chorioallantoic membrane.

-

Create a small window in the eggshell to expose the CAM.

-

Place a sterile filter paper disc saturated with the test substance (Angiogenin alone or in combination with the C-terminal peptide) onto the CAM.

-

Seal the window and continue incubation for 2-3 days.

-

Observe and quantify the formation of new blood vessels around the filter disc using a stereomicroscope. The number and length of new blood vessels are typically measured.

Signaling Pathways Modulated by Angiogenin C-terminal Peptides

Full-length Angiogenin exerts its effects through a complex interplay of signaling pathways. Upon binding to endothelial cells, it is internalized and translocates to the nucleus, where it stimulates ribosomal RNA (rRNA) transcription. ANG also activates intracellular signaling cascades, including the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and protein kinase B (Akt), which are crucial for cell proliferation, migration, and survival.

Angiogenin C-terminal peptides, by inhibiting the enzymatic and biological activities of ANG, are presumed to interfere with these downstream signaling events. By blocking the primary actions of ANG, these peptides can prevent the activation of pro-angiogenic signaling cascades.

Caption: Inhibition of Angiogenin signaling by C-terminal peptides.

The diagram above illustrates the proposed mechanism of action for Angiogenin C-terminal peptides. By binding to Angiogenin, these peptides prevent its interaction with its cell surface receptor, thereby blocking the downstream activation of signaling pathways like Phospholipase C, ERK1/2, and Akt, as well as nuclear translocation and subsequent rRNA transcription. This ultimately leads to the inhibition of cell proliferation, migration, and angiogenesis.

Structural Insights and Future Directions

The precise structural basis for the inhibitory activity of Angiogenin C-terminal peptides is an area of ongoing investigation. It is hypothesized that these peptides may bind to or near the active site or a receptor-binding site of the full-length ANG molecule, thereby sterically hindering its interaction with substrates or receptors.

Future research in this field is likely to focus on several key areas:

-

High-resolution structural studies: Determining the crystal or NMR structure of ANG in complex with its C-terminal inhibitory peptides will provide detailed insights into the mechanism of inhibition and guide the design of more potent and specific inhibitors.

-

Development of peptidomimetics and small molecule inhibitors: Based on the structure-activity relationship of the C-terminal peptides, non-peptide inhibitors with improved pharmacokinetic properties can be developed.

-

Clinical translation: Investigating the therapeutic potential of Angiogenin C-terminal peptides and their derivatives in preclinical and clinical studies for the treatment of cancer and other angiogenesis-dependent diseases.

The discovery of Angiogenin C-terminal peptides as inhibitors of angiogenesis represents a significant advancement in our ability to target this critical pathological process. This technical guide has provided a comprehensive overview of the history, key experimental findings, and future prospects of this promising class of molecules. Continued research in this area holds the potential to deliver novel and effective therapies for a range of diseases.

References

Binding Affinity of Angiogenin (108-122) to Full-Length Angiogenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenin (ANG) is a 14.1 kDa protein that plays a critical role in angiogenesis, the formation of new blood vessels. Its involvement in pathological conditions such as cancer has made it a significant target for therapeutic intervention. The C-terminal region of Angiogenin is implicated in the regulation of its enzymatic activity. This technical guide provides an in-depth overview of the binding affinity of the Angiogenin (108-122) peptide fragment to the full-length Angiogenin protein. We will delve into the available quantitative data, detailed experimental methodologies, and the relevant signaling pathways.

Data Presentation: Quantitative Analysis of C-Terminal Angiogenin Peptides

| Peptide Sequence | Binding Parameter | Value | Substrate | Method | Reference |

| Angiogenin (108-123) | Ki | 278 µM | tRNA | Enzymatic Inhibition Assay | Rybak et al., 1989[1] |

| Angiogenin (108-121) | Not Determined | - | Reticulocyte RNA | Cell-free protein synthesis inhibition | Rybak et al., 1989[2] |

| Angiogenin (108-122) | Not Determined | - | - | - | - |

Note: The inhibition constant (Ki) for Angiogenin (108-123) suggests a micromolar binding affinity. It is plausible that Angiogenin (108-122) exhibits a comparable, if not identical, binding affinity due to the significant sequence overlap. The study by Rybak et al. (1989) demonstrated that Angiogenin (108-121) transiently abolishes the inhibition of cell-free protein synthesis caused by Angiogenin, indicating a direct interaction and functional consequence.[2]

Experimental Protocols

The determination of binding affinity between a peptide and a protein can be achieved through various biophysical techniques. Below are detailed methodologies for two common approaches: Enzymatic Inhibition Assay (as used for Angiogenin C-terminal peptides) and Surface Plasmon Resonance (a standard method for real-time binding analysis).

Enzymatic Inhibition Assay for Angiogenin

This protocol is based on the methodology described by Rybak et al. (1989) to determine the inhibition of Angiogenin's ribonucleolytic activity by C-terminal peptides.[1][2]

a. Materials:

-

Full-length human Angiogenin

-

Synthetic Angiogenin (108-122) peptide

-

Transfer RNA (tRNA) as substrate

-

Assay Buffer (e.g., 0.1 M MES, pH 6.0, containing 0.1 M NaCl)

-

Nuclease-free water

-

Microplate reader

b. Procedure:

-

Preparation of Reagents:

-

Dissolve Angiogenin and the Angiogenin (108-122) peptide in the assay buffer to desired stock concentrations.

-

Prepare a solution of tRNA in the assay buffer.

-

-

Assay Setup:

-

In a microplate, set up reactions containing a fixed concentration of Angiogenin and varying concentrations of the Angiogenin (108-122) peptide.

-

Include control wells with Angiogenin alone (no inhibitor) and a blank (buffer only).

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the tRNA substrate to all wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time, ensuring the reaction remains in the linear range.

-

-

Measurement of Activity:

-

Stop the reaction (e.g., by adding a precipitating agent like ethanol).

-

Quantify the amount of undigested tRNA or the resulting cleavage products. This can be done by measuring the absorbance at 260 nm after separating the undigested tRNA from the smaller, soluble fragments.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each peptide concentration relative to the uninhibited control.

-

Plot the reaction velocity against the inhibitor concentration.

-

Determine the inhibition constant (Ki) by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).

-

Surface Plasmon Resonance (SPR) for Peptide-Protein Interaction

This is a generic protocol for measuring the binding kinetics and affinity of the Angiogenin (108-122) peptide to full-length Angiogenin.

a. Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Full-length human Angiogenin (ligand)

-

Synthetic Angiogenin (108-122) peptide (analyte)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

b. Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

-

Inject the Angiogenin solution over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

A reference flow cell should be prepared similarly but without the Angiogenin immobilization.

-

-

Analyte Binding:

-

Prepare a series of dilutions of the Angiogenin (108-122) peptide in the running buffer.

-

Inject the peptide solutions over both the Angiogenin-immobilized and reference flow cells at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.

-

After the injection, allow the running buffer to flow over the chip to monitor the dissociation phase.

-

-

Regeneration:

-

If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Signaling Pathways and Experimental Workflows

Angiogenin exerts its biological effects through a complex series of interactions and signaling events. The Angiogenin (108-122) peptide, by binding to full-length Angiogenin, is expected to interfere with these pathways.

Angiogenin Signaling Pathway

References

Angiogenin and Its Fragments: A Dichotomy of Biological Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenin (ANG), a 14 kDa ribonuclease, is a pleiotropic protein with well-established roles in angiogenesis, cell proliferation, and neuroprotection. Its biological activity is intricately linked to its ribonuclease function, cellular localization, and interaction with various binding partners. Recent research has unveiled a new layer of complexity in ANG's functional repertoire through the discovery of its fragments, most notably tRNA-derived stress-induced RNAs (tiRNAs). These fragments often exhibit biological activities distinct from, and sometimes opposing, the full-length protein. This technical guide provides a comprehensive overview of the biological functions of Angiogenin versus its fragments, with a focus on the underlying molecular mechanisms, experimental methodologies for their study, and a comparative analysis of their activities.

Introduction

Angiogenin is a potent stimulator of neovascularization and is implicated in various physiological and pathological processes, including tissue repair, cancer, and neurodegenerative diseases.[1][2] It belongs to the RNase A superfamily and exerts its biological effects through both its enzymatic and non-enzymatic properties.[3][4] The functions of ANG are tightly regulated, and its activity is dependent on its concentration, cellular context, and the presence of inhibitors. The discovery of biologically active ANG fragments has opened new avenues for understanding its diverse roles and for the development of novel therapeutic strategies.

Biological Functions of Full-Length Angiogenin (ANG)

The multifaceted nature of full-length ANG is evident in its diverse biological activities, which are summarized in the table below.

| Biological Process | Key Functions of Full-Length Angiogenin |

| Angiogenesis | - Induces endothelial cell migration, proliferation, and invasion.[1] - Promotes the formation of tubular structures by endothelial cells. - Activates proteolytic cascades to degrade the basement membrane and extracellular matrix. |

| Cell Proliferation | - Stimulates the proliferation of various cell types, including endothelial and cancer cells. - Translocates to the nucleus and enhances ribosomal RNA (rRNA) transcription, a critical step for protein synthesis and cell growth. |

| Neuroprotection | - Protects motor neurons from cell death. - Mutations in the ANG gene are associated with neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Parkinson's disease. - Promotes neurite extension and pathfinding. |

| Ribonuclease Activity | - Possesses a weak, but essential, ribonucleolytic activity. - Cleaves cellular RNA, leading to modulated protein synthesis. |

Signaling Pathways of Full-Length ANG

ANG initiates its biological effects by binding to cell surface receptors and activating downstream signaling cascades. While a specific high-affinity receptor remains debated, a 170-kDa putative receptor has been identified on endothelial cells. ANG has also been shown to interact with actin on the cell surface. Upon binding, ANG activates several key signaling pathways, including the extracellular signal-related kinase 1/2 (ERK1/2) and the protein kinase B (Akt) pathways, which are crucial for cell proliferation and survival.

A critical step for many of ANG's functions is its translocation to the nucleus. This process is essential for its ability to stimulate rRNA transcription and subsequent cell proliferation.

Biological Functions of Angiogenin Fragments

The cleavage of ANG, either synthetically or naturally under cellular stress, generates fragments with distinct biological activities.

tRNA-derived Stress-Induced RNAs (tiRNAs)

Under conditions of cellular stress, ANG translocates to the cytoplasm and cleaves transfer RNAs (tRNAs) within their anticodon loops, generating 30-40 nucleotide fragments known as tiRNAs or tRNA halves. These tiRNAs are not mere degradation products but are functional molecules that play a crucial role in the cellular stress response.

| Fragment Type | Key Functions |

| tiRNAs (tRNA halves) | - Inhibit global protein synthesis by interfering with translation initiation. - Promote the assembly of stress granules, which are sites of translational repression. - Some tiRNAs can have pro-survival effects by inhibiting apoptosis. - Can reprogram protein translation to favor the synthesis of pro-survival proteins. |

The primary function of tiRNAs is to inhibit protein synthesis, which helps conserve energy and allows the cell to reprogram its translational machinery to cope with stress. This is in stark contrast to full-length ANG, which generally promotes protein synthesis through the stimulation of rRNA transcription.

References

- 1. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Many Virtues of tRNA-derived Stress-induced RNAs (tiRNAs): Discovering Novel Mechanisms of Stress Response and Effect on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Three decades of research on angiogenin: a review and perspective - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Angiogenin (108-122) in Glioblastoma Multiforme Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging cancers to treat, characterized by rapid cell proliferation, extensive invasion, and profound angiogenesis. Angiogenin (ANG), a potent pro-angiogenic protein, has been identified as a key contributor to GBM progression. This technical guide delves into the emerging role of a specific peptide fragment, Angiogenin (108-122), as a potential therapeutic agent against this devastating disease. This peptide, derived from the C-terminus of the full-length ANG protein, has demonstrated inhibitory effects on ANG's biological activities, suggesting a novel avenue for anti-angiogenic and anti-cancer therapy in the context of glioblastoma. While direct studies on Angiogenin (108-122) in GBM are limited, this guide synthesizes the current understanding of ANG's function in cancer and the inhibitory potential of its C-terminal fragment, providing a foundational resource for further research and drug development.

Introduction to Angiogenin in Glioblastoma

Angiogenin is a 14 kDa protein with ribonucleolytic activity that is significantly upregulated in various cancers, including glioblastoma.[1] Its expression levels in GBM have been correlated with increased tumor vascularity and poor patient prognosis. The multifaceted role of ANG in GBM progression encompasses:

-

Stimulation of Angiogenesis: ANG promotes the formation of new blood vessels, a critical process for supplying nutrients and oxygen to the rapidly growing tumor.[2][3]

-

Enhancement of Cell Proliferation and Survival: ANG can act as a growth factor for cancer cells, promoting their proliferation and protecting them from apoptosis.[4][5]

-

Promotion of Cell Invasion and Metastasis: By activating proteases, ANG facilitates the breakdown of the extracellular matrix, enabling tumor cells to invade surrounding brain tissue.

Given its central role in tumor progression, inhibiting the activity of angiogenin presents a promising therapeutic strategy for glioblastoma.

Angiogenin (108-122): An Endogenous Inhibitor

The peptide fragment Angiogenin (108-122) corresponds to the C-terminal region of the full-length ANG protein. Research has shown that this peptide can act as a natural inhibitor of ANG's pro-angiogenic and enzymatic functions.

Mechanism of Action

While the precise mechanism is still under investigation, it is understood that Angiogenin (108-122) inhibits the full-length ANG protein through the following proposed actions:

-

Inhibition of Ribonucleolytic Activity: Synthetic peptides corresponding to the C-terminal region of angiogenin, including the 108-122 fragment, have been shown to inhibit its enzymatic activity. This is significant because the ribonucleolytic activity of ANG is crucial for its ability to promote angiogenesis.

-

Interference with Biological Activity: The Angiogenin (108-123) peptide has been observed to significantly decrease neovascularization induced by angiogenin in the chick chorioallantoic membrane assay, a common in vivo model for studying angiogenesis.

It is important to note that the primary receptor-binding site of angiogenin is located in the 60-68 residue region, suggesting that the inhibitory effect of the 108-122 fragment is not due to direct competition for this receptor. The inhibition is likely allosteric or interferes with other functional domains of the protein.

Data Presentation: Inhibitory Effects of Angiogenin C-Terminal Peptides

Quantitative data on the direct effects of Angiogenin (108-122) on glioblastoma cell lines are currently limited in publicly available literature. The following table summarizes the known inhibitory activities of C-terminal angiogenin peptides from studies on the full-length protein's function, which can be extrapolated to suggest potential efficacy in a glioblastoma context.

| Peptide Fragment | Assay | Target | Effect | Reference |

| Ang(108-121) | Cell-free protein synthesis | Reticulocyte RNA cleavage | Transiently abolishes inhibition caused by angiogenin | |

| Ang(108-123) | Chick chorioallantoic membrane assay | Neovascularization | Significantly decreases angiogenin-induced neovascularization | |

| C-terminal peptides | Nuclease activity assay | tRNA | Inhibition of angiogenin's nuclease activity |

Signaling Pathways

Angiogenin Signaling in Cancer

Angiogenin exerts its pro-tumoral effects by activating several downstream signaling pathways upon binding to its receptor on the surface of endothelial and cancer cells. Key pathways implicated in ANG-mediated cancer progression include:

-

ERK1/2 Pathway: Activation of the ERK1/2 pathway is a common event in ANG signaling, leading to cell proliferation and survival.

-

Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is another critical signaling cascade activated by ANG, promoting cell growth, proliferation, and survival in cancer cells, including bladder cancer.

-

NF-κB Signaling Pathway: In glioblastoma U87MG cells, angiogenin has been shown to promote cell proliferation by activating the NF-κB signaling pathway.

Below is a generalized diagram of the Angiogenin signaling pathway in cancer cells.

Proposed Inhibitory Action of Angiogenin (108-122)

The Angiogenin (108-122) peptide is hypothesized to inhibit the downstream signaling of the full-length ANG protein, thereby mitigating its pro-tumoral effects. The following diagram illustrates this proposed inhibitory relationship.

Experimental Protocols

Cell Culture

-

Cell Lines: Human glioblastoma cell lines (e.g., U87MG, U251, T98G) can be obtained from the American Type Culture Collection (ATCC).

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay (MTT Assay)

-

Seeding: Seed GBM cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of Angiogenin (108-122) peptide for 24, 48, and 72 hours. A vehicle control (e.g., sterile water or PBS) should be included.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Cell Migration Assay (Wound Healing Assay)

-

Cell Seeding: Seed GBM cells in a 6-well plate and grow them to confluence.

-

Wound Creation: Create a scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.

-

Washing: Wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing different concentrations of Angiogenin (108-122).

-

Image Acquisition: Capture images of the wound at 0 hours and after 24-48 hours of incubation.

-

Data Analysis: Measure the wound area at different time points and calculate the percentage of wound closure.

In Vivo Tumor Xenograft Model

-

Animal Model: Use immunodeficient mice (e.g., nude mice or SCID mice).

-

Cell Implantation: Subcutaneously or intracranially inject GBM cells (e.g., 1 x 10⁶ cells) into the mice.

-

Tumor Growth: Allow tumors to grow to a palpable size.

-

Treatment: Administer Angiogenin (108-122) via intraperitoneal or intravenous injection at predetermined doses and schedules. A control group should receive vehicle.

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for angiogenesis markers like CD31).

The following diagram outlines a general experimental workflow for evaluating the efficacy of Angiogenin (108-122).

Future Directions and Conclusion

The inhibitory peptide Angiogenin (108-122) represents a novel and promising therapeutic candidate for glioblastoma multiforme. Its ability to counteract the pro-tumoral functions of full-length angiogenin offers a targeted approach to disrupt the complex network of pathways that drive GBM progression. However, significant research is still required to fully elucidate its potential.

Future research should focus on:

-

Direct evaluation of Angiogenin (108-122) on a panel of GBM cell lines to determine its specific effects on proliferation, migration, and invasion.

-

Quantitative analysis to establish IC50 values and optimal therapeutic concentrations.

-

In-depth mechanistic studies to precisely define how Angiogenin (108-122) inhibits the full-length protein and its downstream signaling.

-

Preclinical studies in orthotopic GBM models to assess its efficacy in a more clinically relevant setting, including its ability to cross the blood-brain barrier.

-

Combination therapies exploring the synergistic effects of Angiogenin (108-122) with standard-of-care treatments for GBM, such as temozolomide and radiation.

References

- 1. Angiogenin and plexin-B2 axis promotes glioblastoma progression by enhancing invasion, vascular association, proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Angiogenin - Wikipedia [en.wikipedia.org]

- 3. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 4. Emerging role of angiogenin in stress response and cell survival under adverse conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Angiogenin Promotes U87MG Cell Proliferation by Activating NF-κB Signaling Pathway and Downregulating Its Binding Partner FHL3 | PLOS One [journals.plos.org]

Angiogenin (108-122): A Modulator of Intracellular Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenin (ANG), a 14 kDa protein, is a potent mediator of angiogenesis and plays a crucial role in cell proliferation, survival, and migration. Its dysregulation has been implicated in various pathologies, including cancer and neurodegenerative diseases. The biological activities of ANG are multifaceted, involving both its intrinsic ribonucleolytic activity and its ability to activate several key intracellular signaling pathways. A synthetic peptide corresponding to the C-terminal region of ANG, Angiogenin (108-122), has been identified as an inhibitor of ANG's biological functions. This technical guide provides a comprehensive overview of the intracellular signaling pathways affected by the Angiogenin (108-122) peptide, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Concepts: Angiogenin Signaling

Full-length Angiogenin elicits its cellular effects by engaging with cell surface receptors and subsequently triggering a cascade of intracellular signaling events. The primary pathways implicated in ANG's mechanism of action include the Extracellular signal-regulated kinase (ERK)1/2 pathway, the Phosphoinositide 3-kinase (PI3K)/Akt pathway, and the Nuclear Factor-kappa B (NF-κB) signaling cascade. These pathways are central to the regulation of cell proliferation, survival, and migration.

The Angiogenin (108-122) peptide is hypothesized to exert its inhibitory effects by interfering with the binding of full-length ANG to its cellular receptors or by otherwise disrupting the downstream signaling events.

Quantitative Data Summary

While direct quantitative data on the inhibitory effects of Angiogenin (108-122) on specific intracellular signaling pathways is limited in publicly available literature, its inhibitory action on the enzymatic and overall biological activity of Angiogenin has been reported.

| Inhibitor | Target Activity | Substrate | Reported Inhibition | Reference |

| Angiogenin (108-122) | Ribonucleolytic Activity | tRNA | 39% | [1][2] |

| Angiogenin (108-123) | Neovascularization | in vivo (chick chorioallantoic membrane assay) | Significant decrease | [3] |

This table summarizes the available quantitative data on the inhibitory effects of C-terminal Angiogenin peptides. Further research is required to quantify the specific effects of Angiogenin (108-122) on intracellular signaling pathways.

Intracellular Signaling Pathways Affected by Angiogenin (108-122)

Based on the known signaling pathways activated by full-length Angiogenin, the Angiogenin (108-122) peptide is expected to modulate these same pathways, albeit in an inhibitory manner.

ERK1/2 Signaling Pathway

The ERK1/2 pathway is a critical regulator of cell proliferation and differentiation. Full-length Angiogenin has been shown to induce the phosphorylation of ERK1/2 in various cell types.[4][5] The Angiogenin (108-122) peptide, by antagonizing the action of full-length ANG, is predicted to suppress this ANG-induced ERK1/2 phosphorylation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key survival pathway that promotes cell growth and inhibits apoptosis. Full-length Angiogenin activates this pathway by inducing the phosphorylation of Akt. It is anticipated that Angiogenin (108-122) would counteract this effect, leading to a reduction in Akt phosphorylation and a potential increase in apoptosis.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Full-length Angiogenin has been shown to activate the NF-κB pathway. Consequently, Angiogenin (108-122) is expected to inhibit ANG-induced NF-κB activation, potentially leading to decreased expression of NF-κB target genes involved in inflammation and cell survival.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of Angiogenin (108-122) on intracellular signaling pathways.

Western Blot Analysis of ERK1/2 and Akt Phosphorylation

This protocol details the detection of phosphorylated and total ERK1/2 and Akt in cell lysates following treatment with Angiogenin and the Angiogenin (108-122) peptide.

Materials:

-

Cell culture reagents

-

Recombinant human Angiogenin

-

Angiogenin (108-122) peptide

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-Akt, anti-Akt

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours prior to treatment. Pre-treat cells with various concentrations of Angiogenin (108-122) for 1-2 hours. Stimulate the cells with an optimal concentration of full-length Angiogenin for a predetermined time (e.g., 15-30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

-

Immunoblotting: Block the membranes and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to Angiogenin and the inhibitory effect of Angiogenin (108-122).

Materials:

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Cell culture reagents

-

Recombinant human Angiogenin

-

Angiogenin (108-122) peptide

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Transfection: Co-transfect cells with the NF-κB reporter plasmid and the control plasmid.

-

Treatment: After 24-48 hours, pre-treat the cells with Angiogenin (108-122) for 1-2 hours, followed by stimulation with full-length Angiogenin for 6-8 hours.

-

Cell Lysis: Lyse the cells according to the reporter assay manufacturer's protocol.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer.

-

Analysis: Normalize the NF-κB (firefly) luciferase activity to the control (Renilla) luciferase activity.

References

- 1. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 2. Buy ANGIOGENIN (108-123) | 112173-48-5 [smolecule.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Angiogenin activates Erk1/2 in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of action of angiogenin. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Angiogenin (108-122)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenin (108-122) is a fifteen-amino acid peptide fragment derived from the C-terminus of human angiogenin. This peptide has garnered significant interest in biomedical research as it has been shown to inhibit the enzymatic and biological activities of the full-length angiogenin protein.[1] As a potent inhibitor of angiogenesis, the formation of new blood vessels, Angiogenin (108-122) holds therapeutic potential for diseases characterized by excessive vascularization, such as cancer and certain inflammatory conditions.[2][3]

These application notes provide a comprehensive overview of the chemical synthesis and purification of Angiogenin (108-122). The protocols detailed below are based on established solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC) methodologies, tailored for the efficient production of this specific peptide.

Physicochemical Properties and Quantitative Data

A thorough understanding of the physicochemical properties of Angiogenin (108-122) is crucial for its synthesis, purification, and subsequent application. The following table summarizes key quantitative data for this peptide.

| Property | Value | Reference/Method |

| Amino Acid Sequence | H-Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-OH | [4] |

| Molecular Formula | C78H125N25O23 | [3] |

| Molecular Weight | 1780.98 g/mol | |

| Purity (Expected) | >95% | RP-HPLC |

| Solubility | Soluble in water | |

| Appearance | White to off-white lyophilized powder | General observation |

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of Angiogenin (108-122)

This protocol outlines the manual synthesis of Angiogenin (108-122) using the Fmoc/tBu strategy, a widely adopted method in solid-phase peptide synthesis.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Phenol

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in the synthesis vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

For each amino acid, pre-activate by dissolving 4 equivalents of the Fmoc-amino acid, 4 equivalents of OxymaPure, and 4 equivalents of DIC in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the Angiogenin (108-122) sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water/Phenol (92.5:2.5:2.5:2.5 v/v/v/w).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Lyophilization:

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether.

-

Dissolve the peptide in a minimal amount of water/acetonitrile and lyophilize to obtain a white powder.

-

II. Purification of Angiogenin (108-122) by RP-HPLC

Reverse-phase high-performance liquid chromatography is the standard method for purifying synthetic peptides, separating the target peptide from impurities based on hydrophobicity.

Materials:

-

Crude lyophilized Angiogenin (108-122)

-

HPLC grade water

-

HPLC grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Preparative C18 RP-HPLC column

-

Analytical C18 RP-HPLC column

-

HPLC system with a UV detector

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a small volume of mobile phase A (see below).

-

Analytical HPLC:

-

Perform an analytical run to determine the retention time of the target peptide and the impurity profile.

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 5% to 65% B over 30 minutes is a typical starting point.

-

Flow rate: 1 mL/min

-

Detection: 220 nm

-

-

Preparative HPLC:

-

Based on the analytical run, optimize the gradient for the preparative separation to ensure good resolution between the target peptide and impurities.

-

Inject the dissolved crude peptide onto the preparative C18 column.

-

Run the optimized gradient and collect fractions corresponding to the main peptide peak.

-

-

Fraction Analysis: Analyze the purity of the collected fractions using analytical HPLC.

-

Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified Angiogenin (108-122) peptide.

III. Characterization

The identity and purity of the final product should be confirmed by mass spectrometry and analytical HPLC.

| Characterization Method | Expected Result |

| Mass Spectrometry (MALDI-TOF or ESI-MS) | A major peak corresponding to the calculated molecular weight of Angiogenin (108-122) (1780.98 Da). |

| Analytical RP-HPLC | A single major peak indicating a purity of >95%. |

Visualized Workflows and Pathways

Caption: Workflow for the solid-phase synthesis of Angiogenin (108-122).

Caption: Workflow for the purification and characterization of Angiogenin (108-122).

References

Application Notes and Protocols for In Vivo Delivery of Angiogenin (108-122) Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenin (ANG) is a potent mediator of neovascularization, playing a critical role in both physiological and pathological angiogenesis, including tumor growth and metastasis. The C-terminal peptide fragment, Angiogenin (108-122), has been identified as an inhibitor of the enzymatic and biological activities of the full-length ANG protein.[1] This document provides detailed application notes and protocols for the in vivo delivery of the Angiogenin (108-122) peptide, intended to guide researchers in the pre-clinical evaluation of its therapeutic potential as an anti-angiogenic agent. The protocols are compiled from publicly available data and general best practices for peptide administration in animal models.

Peptide Specifications

| Property | Value |

| Sequence | Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg |

| Molecular Formula | C₇₈H₁₂₅N₂₅O₂₃ |

| Molecular Weight | 1780.98 g/mol |

| CAS Number | 112173-49-6 |

| Appearance | White to off-white lyophilized powder |

| Solubility | Soluble in water. For in vivo formulations, co-solvents may be required. |

Signaling Pathway of Angiogenin

The Angiogenin (108-122) peptide exerts its effects by inhibiting the pro-angiogenic signaling of the full-length Angiogenin protein. Understanding this pathway is crucial for designing experiments and interpreting results.

Experimental Protocols

Protocol 1: In Vivo Formulation of Angiogenin (108-122) Peptide

This protocol describes the preparation of a stock solution and a final formulation suitable for parenteral administration in animal models.

Materials:

-

Angiogenin (108-122) peptide (lyophilized powder)

-

Sterile Dimethyl Sulfoxide (DMSO)

-

Sterile Polyethylene glycol 300 (PEG300)

-

Sterile Tween 80

-

Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline

-

Sterile, pyrogen-free microcentrifuge tubes and pipette tips

Procedure:

-

Stock Solution Preparation (e.g., 10 mg/mL):

-

Aseptically weigh the required amount of Angiogenin (108-122) peptide.

-

Reconstitute the peptide in sterile DMSO to achieve a concentration of 10 mg/mL.

-

Vortex gently until fully dissolved.

-

Store the stock solution in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

-

Final Formulation for Injection (e.g., 1 mg/mL):

-

This formulation is based on a common vehicle for poorly soluble compounds. The final concentration of excipients should be optimized for the specific animal model and administration route.

-

For a final volume of 1 mL with a peptide concentration of 1 mg/mL:

-

Pipette 100 µL of the 10 mg/mL peptide stock solution into a sterile microcentrifuge tube.

-

Add 50 µL of Tween 80 and vortex gently.

-

Add 300 µL of PEG300 and vortex gently.

-

Add 550 µL of sterile PBS or saline to reach a final volume of 1 mL.

-

Vortex thoroughly to ensure a homogenous solution.

-

-

The final vehicle composition will be 10% DMSO, 5% Tween 80, 30% PEG300, and 55% PBS/Saline.

-

Prepare the formulation fresh on the day of injection.

-

Quantitative Data for Formulation:

| Component | Stock Solution | Final Formulation (1 mL) | Final Concentration |

| Angiogenin (108-122) | 10 mg/mL | 1 mg | 1 mg/mL |

| DMSO | As solvent | 100 µL | 10% |

| Tween 80 | - | 50 µL | 5% |

| PEG300 | - | 300 µL | 30% |

| PBS/Saline | - | 550 µL | 55% |

Protocol 2: Evaluation of Anti-Angiogenic Activity in a Human Tumor Xenograft Model

This protocol outlines a general procedure to assess the efficacy of the Angiogenin (108-122) peptide in a subcutaneous tumor xenograft model in immunodeficient mice.

Animal Model:

-

Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

Tumor Cell Line:

-